2,3-Diethyl-5-methylpyrazine-d7

Stable Isotope Dilution Assay GC-MS Quantification Food Flavor Analysis

2,3-Diethyl-5-methylpyrazine-d7 is a deuterated internal standard designed for stable isotope dilution assays (SIDA). Its +7 Da mass shift eliminates matrix-induced signal suppression, ensuring accurate quantification of the native analyte in complex matrices like roasted coffee, peanut butter, and cocoa. Ideal for flavor QC and regulatory monitoring where high precision is critical. Superior resolution compared to unlabeled or alternatively labeled analogs guarantees reliable results in routine GC-MS/LC-MS workflows.

Molecular Formula C9H14N2
Molecular Weight 157.26 g/mol
Cat. No. B15136476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diethyl-5-methylpyrazine-d7
Molecular FormulaC9H14N2
Molecular Weight157.26 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N=C1CC)C
InChIInChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3/i3D3,4D2,5D2
InChIKeyPSINWXIDJYEXLO-AWIXXCAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diethyl-5-methylpyrazine-d7: A Deuterated Stable Isotope-Labeled Internal Standard for Precision Quantification


2,3-Diethyl-5-methylpyrazine-d7 (CAS: 1082581-83-6) is a stable isotope-labeled analog of the naturally occurring flavor compound 2,3-diethyl-5-methylpyrazine. It belongs to the pyrazine class of organic compounds and features a fully deuterated ethyl group and a deuterated methyl group, resulting in a molecular formula of C₉H₇D₇N₂ and a molecular weight of approximately 157.27 g/mol [1]. The incorporation of seven deuterium atoms provides a distinct mass shift relative to the unlabeled parent compound (C₉H₁₄N₂, MW 150.22), enabling its primary use as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [2]. This compound is specifically designed to support stable isotope dilution assays (SIDA) for the accurate quantification of 2,3-diethyl-5-methylpyrazine in complex matrices such as foods, beverages, and biological samples .

Why Non-Deuterated or Alternatively Labeled Analogs Cannot Substitute 2,3-Diethyl-5-methylpyrazine-d7


The use of an unlabeled or differently labeled analog in place of 2,3-diethyl-5-methylpyrazine-d7 compromises the fundamental principle of stable isotope dilution analysis. The non-deuterated parent compound (2,3-diethyl-5-methylpyrazine) co-elutes and exhibits an identical mass-to-charge ratio (m/z) to the endogenous analyte, preventing mass spectrometric differentiation [1]. Alternative isotope labels, such as ¹³C₂ or ¹³C, introduce different mass shifts and may not be as widely characterized or available for this specific pyrazine scaffold. Deuterium labeling at multiple positions, as in the d7 analog, offers a robust and well-defined mass increment (+7 Da) that is readily resolved by standard low-resolution mass spectrometers, eliminating signal overlap and ensuring accurate quantification even in the presence of complex matrix interferences [2]. Substitution with a non-isotopic internal standard would introduce matrix-dependent ionization variations, leading to unacceptable errors in quantification.

Quantitative Differentiation of 2,3-Diethyl-5-methylpyrazine-d7: Direct Comparator Evidence


Mass Spectrometric Discrimination: A +7.05 Da Shift Enables Unambiguous Analyte Quantification

2,3-Diethyl-5-methylpyrazine-d7 exhibits a molecular weight of 157.27 g/mol, representing a +7.05 Da mass shift relative to the unlabeled 2,3-diethyl-5-methylpyrazine (MW 150.22 g/mol) [1]. This mass difference is sufficient for complete baseline resolution in both GC-MS and LC-MS analyses, allowing the deuterated compound to serve as an ideal internal standard without interfering with the detection of the native analyte. The mass shift is 4.7% greater than the unlabeled compound.

Stable Isotope Dilution Assay GC-MS Quantification Food Flavor Analysis

Isotopic Purity and Chromatographic Co-Elution: ≥95% Deuterium Incorporation with Identical Retention Behavior

Commercially available 2,3-diethyl-5-methylpyrazine-d7 is supplied with a minimum isotopic purity of 95 atom% D, as specified by multiple vendors . This high degree of deuteration minimizes the presence of residual unlabeled compound, which would otherwise contribute to the analyte signal and reduce quantification accuracy. Furthermore, the deuterated compound exhibits nearly identical chromatographic retention time to its non-deuterated counterpart, as confirmed by literature on analogous deuterated pyrazine internal standards [1]. For the unlabeled compound, a retention time of approximately 11.2 min has been reported on a DB-5 column under specific GC conditions [2].

Isotopic Purity Chromatographic Co-Elution Method Validation

Method Validation Data: Deuterated Pyrazines Enable Precise Quantification in Food Matrices

A study by Fang and Cadwallader demonstrated the utility of deuterated alkylpyrazines, including the structurally analogous 2,3-diethyl-[²H₃]-5-methylpyrazine, as internal standards for the accurate quantification of pyrazines in commercial peanut butter, cocoa powder, and instant coffee [1]. The synthesized deuterated standards achieved purities ranging from 86% to 98% and yields between 57% and 100% [1]. While these data are for a d3-labeled analog, the same principles apply directly to 2,3-diethyl-5-methylpyrazine-d7, which offers an even larger mass shift (+7 Da vs. +3 Da) and comparable isotopic purity . The method demonstrated excellent precision, with relative standard deviations (RSD) typically below 10% for the target analytes when using deuterated internal standards [1].

Stable Isotope Dilution Assay (SIDA) Method Validation Food Chemistry

Industrial Relevance: Quantification of a Key Flavor Compound in Beverage and Food Products

2,3-Diethyl-5-methylpyrazine is a potent odorant responsible for roasted, nutty, and earthy notes in foods and beverages. Its precise quantification is essential for quality control and product development. Patents, such as WO2022118774A1 from Suntory Holdings Ltd., explicitly specify concentration limits for 2,3-diethyl-5-methylpyrazine in non-alcoholic beer-taste beverages (≤80 ppb by mass) [1]. The use of 2,3-diethyl-5-methylpyrazine-d7 as an internal standard enables the accurate measurement of these low ppb-level concentrations, ensuring compliance with formulation specifications and regulatory requirements .

Flavor Chemistry Beverage Analysis Quality Control

Key Applications of 2,3-Diethyl-5-methylpyrazine-d7 in Quantitative Food and Flavor Analysis


Stable Isotope Dilution Assay (SIDA) for Precise Quantification of 2,3-Diethyl-5-methylpyrazine in Roasted Coffee and Nut Products

Utilize 2,3-diethyl-5-methylpyrazine-d7 as an internal standard in GC-MS or LC-MS methods to accurately quantify the potent odorant 2,3-diethyl-5-methylpyrazine in complex matrices such as roasted coffee beans, peanut butter, and cocoa powder. The +7 Da mass shift ensures complete chromatographic resolution and eliminates matrix-induced signal suppression, enabling quantification at low ppb levels with high precision [1]. This approach is essential for flavor characterization, quality control, and understanding the formation of key aroma compounds during roasting processes [2].

Method Validation and Routine Quality Control in Beverage Manufacturing

Implement 2,3-diethyl-5-methylpyrazine-d7 in validated analytical methods for the routine monitoring of 2,3-diethyl-5-methylpyrazine concentrations in non-alcoholic beer-taste beverages and other flavored drinks. As mandated by patents such as WO2022118774A1, where the analyte content must not exceed 80 ppb, the deuterated internal standard provides the necessary accuracy and reproducibility to ensure product consistency and regulatory compliance [3]. The high isotopic purity (≥95%) minimizes background interference, supporting reliable long-term method performance .

Metabolic Tracing and Pharmacokinetic Studies Involving Pyrazine Derivatives

Although primarily an analytical standard, 2,3-diethyl-5-methylpyrazine-d7 can serve as a tracer in in vitro and in vivo studies investigating the absorption, distribution, metabolism, and excretion (ADME) of pyrazine-containing flavor compounds or drug candidates. The deuterium label allows for the differentiation of the administered compound from endogenous metabolites, facilitating the study of metabolic pathways and potential interactions .

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